![molecular formula C23H25FN2O3S B2443202 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole CAS No. 878060-91-4](/img/structure/B2443202.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole, also known as AZ10606120, is a small molecule drug candidate that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole involves its ability to bind to specific proteins in cells, thereby modulating their activity. One of the proteins targeted by 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole is the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2 activity, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole can have various biochemical and physiological effects. For example, it can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole has been shown to have low toxicity in normal cells, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole in lab experiments is its specificity for certain proteins, which allows for targeted modulation of cellular activity. Additionally, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole has been shown to have low toxicity in normal cells, making it a safer alternative to other drugs. However, a limitation of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole in lab experiments is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several future directions for research on 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole. One direction is to further investigate its potential in cancer treatment, particularly in combination with other drugs. Another direction is to explore its potential in other diseases, such as autoimmune disorders. Additionally, research could focus on optimizing the synthesis method of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole to improve its potency and efficacy.
Méthodes De Synthèse
The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 2-fluorobenzaldehyde, 1-azepan-2-one, and 3-bromo-1H-indole. The reaction proceeds through a series of steps involving condensation, reduction, and sulfonation to yield the final product.
Applications De Recherche Scientifique
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole has been studied for its potential in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-20-11-5-3-9-18(20)17-30(28,29)22-15-26(21-12-6-4-10-19(21)22)16-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXAFYPJVGMXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)
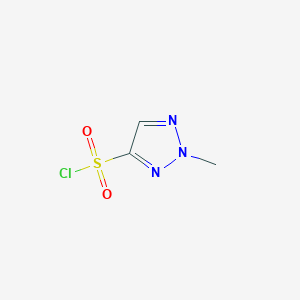

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2443125.png)
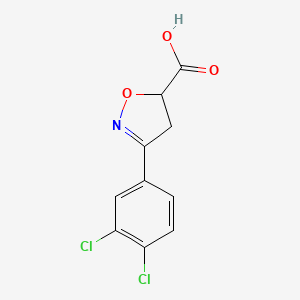
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)
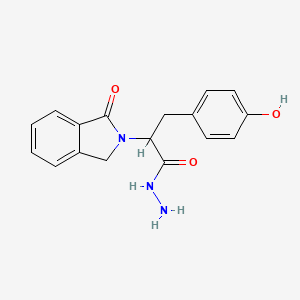
![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)
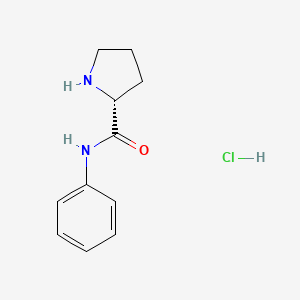
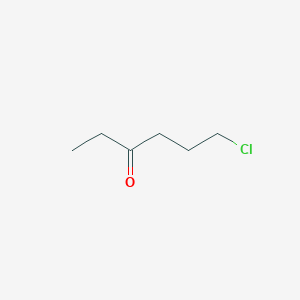
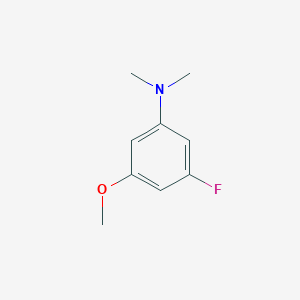

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide](/img/structure/B2443140.png)
